molecular formula C20H32O2 B3121789 Tridecyl Benzoate CAS No. 29376-83-8

Tridecyl Benzoate

Cat. No.: B3121789
CAS No.: 29376-83-8
M. Wt: 304.5 g/mol
InChI Key: PHXPEXIJLNFIBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridecyl benzoate is an ester formed from tridecyl alcohol and benzoic acid. It is a colorless to pale yellow liquid with a faint aromatic odor. The molecular formula of this compound is C20H32O2, and it has a molecular weight of approximately 304.47 g/mol . This compound is commonly used in cosmetic formulations due to its emollient properties, providing a smooth and silky feel to the skin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl benzoate can be synthesized through the esterification reaction between tridecyl alcohol and benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound is produced using continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The esterification reaction is carried out at elevated temperatures, and the product is continuously removed to achieve high conversion rates. The final product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of this compound can yield tridecyl alcohol and benzoic acid.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Tridecyl benzoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action of tridecyl benzoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. At the molecular level, this compound interacts with the lipid bilayer of the skin, improving its integrity and function. This interaction helps to maintain the skin’s natural moisture balance and provides a smooth, non-greasy feel .

Comparison with Similar Compounds

Uniqueness: Tridecyl benzoate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. This balance makes it particularly effective in formulations where a non-greasy, silky feel is desired. Additionally, its stability and low volatility make it suitable for long-lasting cosmetic and pharmaceutical applications .

Properties

IUPAC Name

tridecyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-20(21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXPEXIJLNFIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737595
Record name Tridecyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29376-83-8
Record name Tridecyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridecyl Benzoate
Reactant of Route 2
Reactant of Route 2
Tridecyl Benzoate
Reactant of Route 3
Reactant of Route 3
Tridecyl Benzoate
Reactant of Route 4
Reactant of Route 4
Tridecyl Benzoate
Reactant of Route 5
Reactant of Route 5
Tridecyl Benzoate
Reactant of Route 6
Reactant of Route 6
Tridecyl Benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.